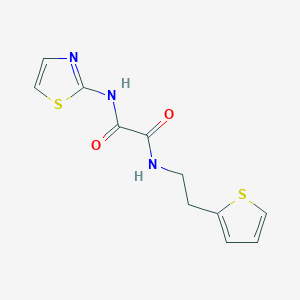

N1-(噻唑-2-基)-N2-(2-(噻吩-2-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The geometry of similar compounds was optimized by density functional theory (DFT) method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For example, a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the simulated UV–Vis spectrum was calculated by TD-DFT method using IEFPCM solvation model .科学研究应用

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties . They can act against a broad spectrum of microorganisms, including bacteria and fungi. The thiazole ring, being a part of many antimicrobial drugs like sulfathiazole, contributes to the inhibition of microbial growth by interfering with their metabolic processes .

Anticancer Activity

The structural motif of thiazole is present in several anticancer agents. It’s believed that these compounds can interact with cellular DNA or inhibit key enzymes involved in tumor growth and proliferation. This makes them valuable in the design of new chemotherapeutic drugs .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives exhibit anti-inflammatory and analgesic activities, making them candidates for the development of new pain relief medications. They work by modulating inflammatory pathways and reducing the production of pain-inducing substances in the body .

Anticonvulsant Properties

Compounds with a thiazole ring have been evaluated for their anticonvulsant effects. They may contribute to the stabilization of neuronal membranes or enhance inhibitory neurotransmission, which can prevent or reduce the frequency of seizures .

Neuroprotective Applications

Thiazole-containing compounds have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may protect nerve cells from damage caused by oxidative stress or inflammation .

Antihypertensive and Cardiovascular Effects

Some thiazole derivatives have been identified with antihypertensive activity, which can be utilized in managing high blood pressure and related cardiovascular conditions. They may work by relaxing blood vessels or by acting on hormonal systems that regulate blood pressure .

Antiviral and Antiretroviral Activities

Thiazole compounds have been explored for their potential to inhibit viruses, including HIV. They can interfere with viral replication or the proteins necessary for the virus to infect host cells, offering a pathway for new antiviral drug development .

Agricultural Applications

In agriculture, thiazole derivatives can serve as fungicides or biocides . They help protect crops by controlling fungal infections and can be incorporated into strategies for managing plant diseases .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

安全和危害

未来方向

属性

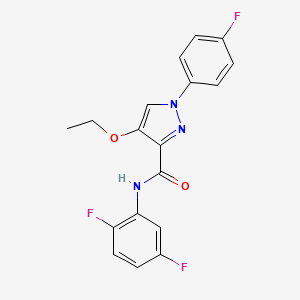

IUPAC Name |

N'-(1,3-thiazol-2-yl)-N-(2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S2/c15-9(10(16)14-11-13-5-7-18-11)12-4-3-8-2-1-6-17-8/h1-2,5-7H,3-4H2,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITLRBDNOAUTAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(thiazol-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)

![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2935656.png)

![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2935657.png)

![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2935660.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![N-(4-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)

![3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2935674.png)